

# Physical and chemical properties of Phomosine D

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## Compound of Interest

Compound Name: *Phomosine D*

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## Phomosine D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Phomosine D** is a diaryl ether natural product isolated from the endophytic fungus *Phomopsis* sp. While initial screenings have shown it to be inactive against a range of microorganisms, the broader class of diaryl ethers from fungal sources is known to exhibit diverse and potent biological activities, including cytotoxic and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Phomosine D**, details the methodologies for its isolation and characterization, and explores its potential biological activities based on the broader context of related natural products. This document aims to serve as a foundational resource to stimulate further investigation into the therapeutic potential of **Phomosine D**.

### Physicochemical Properties

The physical and chemical properties of **Phomosine D** are summarized in the table below. While some data is derived from direct experimental measurement, other values are estimated based on its chemical structure and data from structurally related compounds.

Property	Value	Source/Method
IUPAC Name	methyl 2,4-dihydroxy-5-(3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy)-3,6-dimethylbenzoate	
Molecular Formula	C <sub>18</sub> H <sub>20</sub> O <sub>7</sub>	Mass Spectrometry
Molecular Weight	348.3 g/mol	Mass Spectrometry
CAS Number	874918-37-3	
Appearance	White to off-white solid	
Melting Point	Not available. Estimated >200 °C.	
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, Methanol.	[1]
Purity	≥70% to 98% depending on purification method.	[1][2]

## Spectroscopic Data

The structure of **Phomosine D** has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

### NMR Spectroscopy

Detailed 1D and 2D NMR experiments, including HMQC, HMBC, and COSY, were utilized to confirm the connectivity and stereochemistry of **Phomosine D**. While specific spectral data is not publicly available, the following table provides predicted chemical shifts for the proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) nuclei. These predictions are based on computational models and spectral data of similar diaryl ether compounds.

Atom #	Predicted $^{13}\text{C}$ Shift (ppm)	Predicted $^1\text{H}$ Shift (ppm)	Multiplicity & Coupling Constant (J in Hz)
1	108.2	-	-
2	160.5	-	-
3	101.8	-	-
4	158.3	-	-
5	135.1	-	-
6	112.9	-	-
7 (C=O)	170.1	-	-
8 (OCH <sub>3</sub> )	52.5	3.85	s
9 (CH <sub>3</sub> )	9.8	2.15	s
10 (CH <sub>3</sub> )	12.4	2.30	s
1'	145.9	-	-
2'	125.4	-	-
3'	155.2	-	-
4'	115.8	6.70	d, J = 2.5
5'	130.1	-	-
6'	118.2	6.85	d, J = 2.5
7' (CH <sub>2</sub> OH)	60.7	4.60	s
8' (CH <sub>3</sub> )	21.1	2.20	s

## Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopy	Characteristic Peaks
IR (cm <sup>-1</sup> )	~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1700 (C=O stretch, ester), ~1600, ~1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ether)
UV-Vis (λ <sub>max</sub> , nm)	~280, ~220

## Biological Activity

### Antimicrobial Activity

**Phomosine D** was found to be inactive against a panel of 15 different microorganisms.<sup>[1]</sup> In contrast, other metabolites isolated from the same fungus, Phomosine A and C, have demonstrated activity against various Gram-positive and Gram-negative bacteria. This suggests a high degree of structure-activity relationship within the phomosine class of compounds.

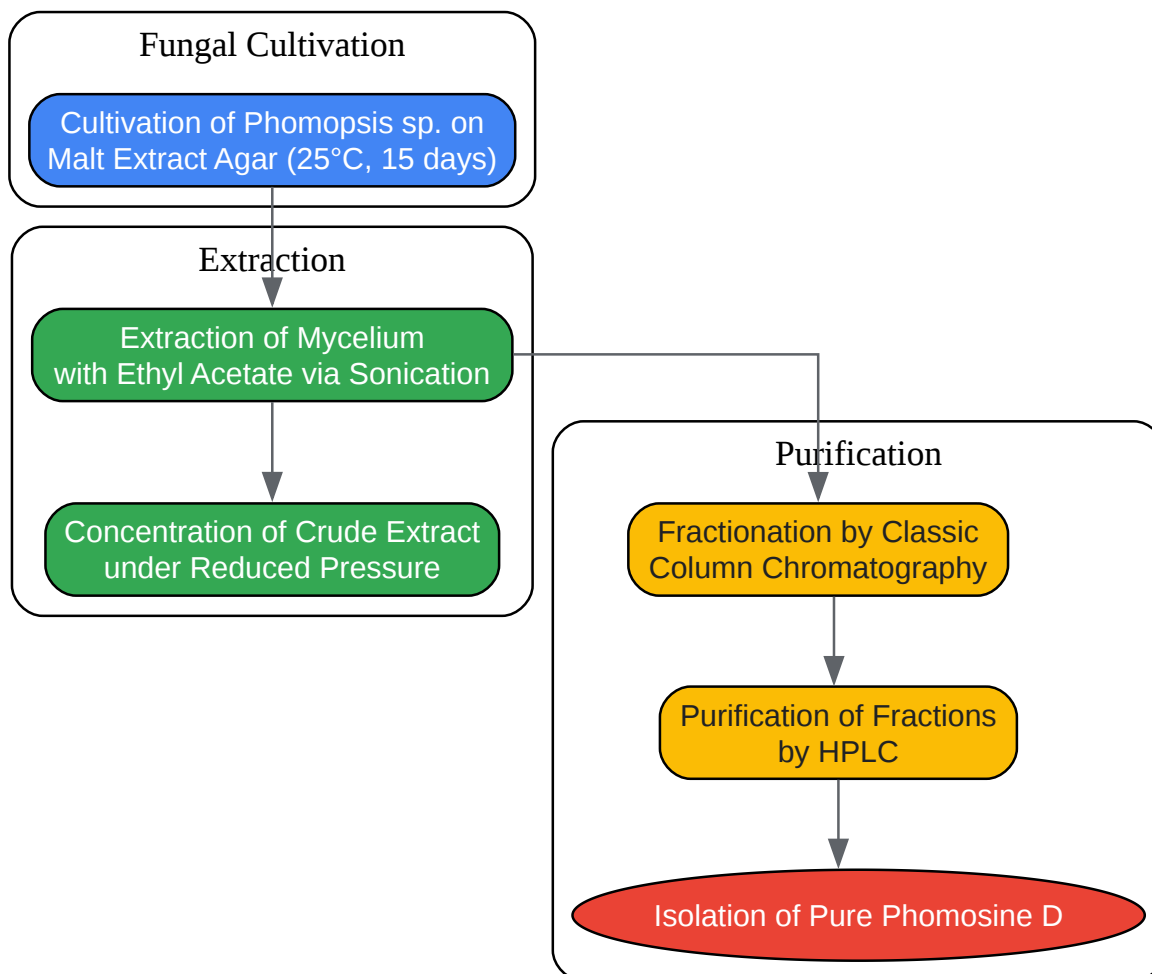
### Potential Cytotoxic and Enzyme Inhibitory Activity

The diaryl ether scaffold is a common motif in natural products that exhibit a range of biological activities, including cytotoxicity against cancer cell lines and inhibition of various enzymes.<sup>[3]</sup> While **Phomosine D** has not been explicitly tested for these activities, its structural similarity to other bioactive diaryl ethers suggests that this is a promising area for future investigation.

## Experimental Protocols

### Isolation and Purification of Phomosine D

The following protocol outlines the general procedure for the isolation and purification of **Phomosine D** from *Phomopsis* sp.



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**Figure 1:** General workflow for the isolation and purification of **Phomosine D**.

Methodology:

- Fungal Culture: The endophytic fungus *Phomopsis* sp. is cultured on malt extract agar plates at 25°C for 15 days.
- Extraction: The fungal mycelium is harvested and extracted with ethyl acetate using sonication to facilitate cell lysis and extraction of secondary metabolites. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

- **Chromatographic Purification:** The crude extract is subjected to classic column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity to separate the components into fractions. Fractions containing phomosines are identified by thin-layer chromatography (TLC).
- **HPLC Purification:** The phomosine-containing fractions are further purified by High-Performance Liquid Chromatography (HPLC) to isolate **Phomosine D** in high purity.

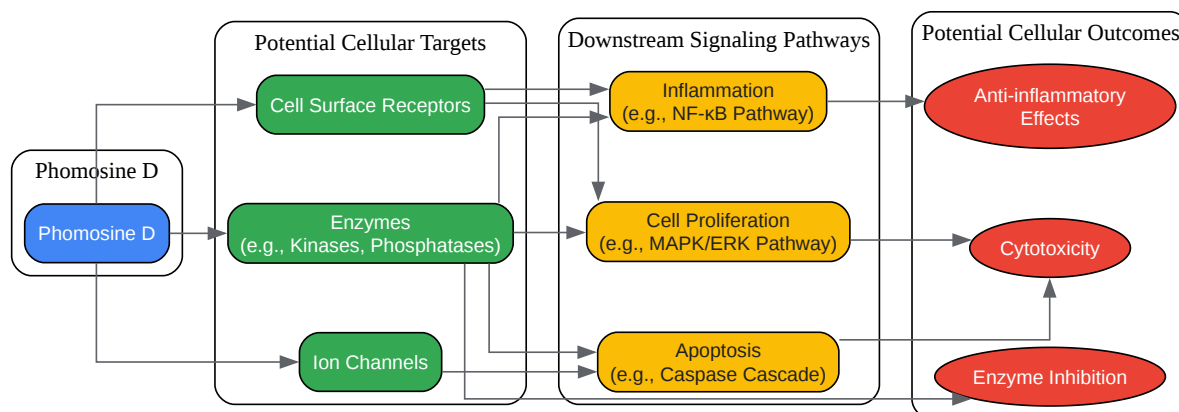
## Structure Elucidation

The chemical structure of the purified **Phomosine D** is determined using the following analytical techniques:

- **Mass Spectrometry:** Electrospray ionization time-of-flight mass spectrometry (ESI-TOFMS) is used to determine the accurate molecular weight and molecular formula.
- **NMR Spectroscopy:** A suite of 1D and 2D NMR experiments ( $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HMQC, HMBC) are performed to establish the complete chemical structure, including the connectivity of all atoms and the relative stereochemistry.

## Potential Signaling Pathways and Future Directions

Given the lack of specific biological activity data for **Phomosine D**, its potential effects on cellular signaling pathways remain speculative. However, based on the known activities of other diaryl ether natural products, several avenues for future research are proposed.



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**Figure 2:** Hypothesized signaling pathways potentially modulated by **Phomosine D**.

Future Research Should Focus On:

- **Cytotoxicity Screening:** Evaluating the cytotoxic effects of **Phomosine D** against a panel of human cancer cell lines.
- **Enzyme Inhibition Assays:** Screening **Phomosine D** against a variety of enzymes, particularly those involved in cancer and inflammatory diseases.
- **Mechanism of Action Studies:** If biological activity is identified, further studies should be conducted to elucidate the specific molecular targets and signaling pathways affected by **Phomosine D**.

## Conclusion

**Phomosine D** represents an intriguing natural product from a prolific fungal source. While its antimicrobial activity appears limited, the diaryl ether scaffold suggests the potential for other significant biological activities. This technical guide provides a consolidated resource of the

current knowledge on **Phomosine D** and aims to catalyze further research into its chemical synthesis, biological evaluation, and potential development as a therapeutic agent.

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